
MTIC
Übersicht
Beschreibung
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide is a chemical compound known for its cytotoxic properties It is a derivative of imidazole and contains a triazene group, which is responsible for its biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide typically involves multiple steps starting from ethyl cyanoacetate. The process includes addition, amination, diazotization, coupling, reduction, formylation, cyclization, neutralization, diazotization, and condensation reactions. The intermediate compounds formed during this process include β-imino-β-ethoxypropionic acid ethyl ester hydrochloride, α-guanidinoacetamide hydrochloride, α-guanidino-α-phenylazoacetamide hydrochloride, and 5-aminoimidazole-4-carboxamide hydrochloride .
Industrial Production Methods
Industrial production of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction may produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
MTIC is crucial for understanding the pharmacokinetics of temozolomide. Researchers utilize this compound to study its absorption, distribution, metabolism, and excretion (ADME) within biological systems. The use of deuterated forms of this compound (like this compound-d3) enhances the precision of these studies by providing clearer insights into metabolic pathways and drug interactions.
Key Findings:
- Stability Assessments : Research indicates that this compound exhibits stability under various conditions, which is essential for accurate pharmacokinetic modeling. For instance, studies have shown that this compound concentrations remain stable for several hours when stored at 4°C .
- Quantification Techniques : Advanced analytical methods have been developed to quantify this compound levels in plasma samples, allowing for better assessment of drug exposure and efficacy .
Drug Development
This compound serves as a tracer in drug development processes. Its role in elucidating metabolic pathways helps researchers optimize drug formulations to enhance bioavailability and therapeutic effectiveness.
Applications:
- Metabolic Pathway Analysis : By tracking this compound's behavior in biological systems, researchers can identify potential metabolic pathways that may affect drug efficacy and safety.
- Improving Formulations : Insights gained from studying this compound can lead to the development of improved formulations of temozolomide and other related compounds.
Biomedical Research
This compound is extensively used in biomedical research focused on brain tumors and other cancers. Its ability to induce DNA damage through alkylation makes it a critical component in studies investigating cancer cell responses to treatment.
Case Studies:
- DNA Damage Mechanisms : Research has demonstrated that this compound interacts with DNA by methylating guanine residues, leading to cytotoxic effects in cancer cells. This mechanism underpins its therapeutic action against tumors.
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of temozolomide and its metabolites in various cancer types, utilizing this compound as a key marker for treatment response.
Organic Synthesis
In organic chemistry, this compound is employed as a marker or tracer to study reaction mechanisms. Its unique properties allow chemists to investigate complex reactions involving alkylation processes.
Research Insights:
- Reaction Mechanism Studies : The ability of this compound to undergo various chemical transformations makes it an ideal candidate for studying nucleophilic substitution reactions and other organic synthesis pathways.
Wirkmechanismus
The mechanism of action of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide involves its metabolic conversion to active metabolites that alkylate DNA. This alkylation leads to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately resulting in cell death. The primary molecular target is the O6 position of guanine in DNA, and the pathways involved include DNA damage response and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide: Known for its use in cancer treatment, particularly for malignant melanoma.
3-Methyl-(triazen-1-yl)imidazole-4-carboximide: An active metabolite of temozolomide, used in the treatment of brain tumors.
Uniqueness
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide is unique due to its specific triazene group, which imparts distinct chemical and biological properties. Its ability to form DNA adducts and induce cell death makes it a valuable compound in cancer research and treatment.
Biologische Aktivität
MTIC (monomethyltriazenoimidazole-4-carboxamide) is the active metabolite of Temozolomide (TMZ), a well-known chemotherapeutic agent primarily used in the treatment of glioblastoma multiforme (GBM). This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and relevant case studies.
This compound functions as a DNA alkylating agent , which means it modifies DNA to inhibit cancer cell proliferation. The primary mechanism involves the methylation of DNA, specifically targeting the O6 position of guanine residues. This modification results in the formation of O6-methylguanine, which mispairs with thymine during DNA replication, leading to mutations and ultimately triggering apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic efficacy. Unlike TMZ, which can cross the blood-brain barrier (BBB), this compound is primarily formed locally within the brain and has limited ability to penetrate systemic circulation effectively. This localized production is advantageous for targeting brain tumors directly .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Distribution Half-life | 0.09 ± 0.06 h |
Elimination Half-life | 21.51 ± 6.4 h |
Volume of Distribution (Vd) | 142.31 ± 55.08 mL/kg |
Clearance (Cl) | 4.38 ± 0.95 mL/kg/h |
These parameters indicate a rapid distribution phase followed by a prolonged elimination phase, suggesting that this compound remains active in the tumor microenvironment for extended periods .
Efficacy in Clinical Settings
Clinical studies have demonstrated that this compound exhibits significant antitumor activity, particularly in patients with GBM. The efficacy of TMZ, and consequently this compound, is influenced by several factors including patient-specific genetic markers such as O6-methylguanine-DNA methyltransferase (MGMT) activity. Patients with low MGMT levels tend to have better responses to treatment .
Case Study Overview:
- Study Design: A phase III trial compared TMZ treatment with a control group.
- Results:
Adverse Effects
While this compound is effective against GBM, it is associated with various adverse effects that can impact patient quality of life. Common hematologic toxicities include:
- Thrombocytopenia
- Neutropenia
- Anemia
Non-hematologic toxicities such as nausea and dizziness are also prevalent among patients receiving treatment with TMZ .
Strategies to Enhance Efficacy
Research is ongoing to improve the delivery and effectiveness of this compound in treating GBM:
Eigenschaften
IUPAC Name |
4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPAIHFZZKRGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NNC1=C(NC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955666 | |
Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3413-72-7 | |
Record name | 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3413-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MTIC | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MTIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY6H17XIV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.